(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787320
InChI: InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1
SMILES:
Molecular Formula: C8H12FNO2
Molecular Weight: 173.18 g/mol

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

CAS No.:

Cat. No.: VC18787320

Molecular Formula: C8H12FNO2

Molecular Weight: 173.18 g/mol

* For research use only. Not for human or veterinary use.

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid -

Specification

Molecular Formula C8H12FNO2
Molecular Weight 173.18 g/mol
IUPAC Name (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid
Standard InChI InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12)/t6-,8+/m1/s1
Standard InChI Key NNYSGPFPTKADCD-SVRRBLITSA-N
Isomeric SMILES C1C[C@]2(C[C@H](CN2C1)F)C(=O)O
Canonical SMILES C1CC2(CC(CN2C1)F)C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrrolidine (five-membered amine) and a piperidine (six-membered amine) ring. The fluorine atom occupies the 2R position, while the carboxylic acid group is located at the 7aS position. This stereochemistry is critical for its interactions with biological targets, as confirmed by X-ray crystallography of analogous structures .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂FNO₂
Molecular Weight173.18 g/mol
IUPAC Name(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
CAS NumberNot formally assigned

Stereoelectronic Effects

The 2R-fluorine introduces electronegativity, polarizing adjacent bonds and enhancing lipophilicity (LogP ~0.5). The 7aS-carboxylic acid group contributes to hydrogen-bonding capabilities, improving solubility in polar solvents. Computational models suggest that this configuration stabilizes chair-like conformations in the pyrrolizine ring, optimizing interactions with enzymatic active sites .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Pyrrolizine Core Formation: Cyclization of pyrrole and piperidine derivatives under acidic conditions yields the bicyclic framework.

  • Stereoselective Fluorination: Diethylaminosulfur trifluoride (DAST) selectively introduces fluorine at the 2R position under anhydrous conditions.

  • Carboxylation: Treatment with CO₂ in the presence of potassium carbonate installs the carboxylic acid group at the 7aS position.

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 12 hrs65
FluorinationDAST, CH₂Cl₂, 0°C, 2 hrs78
CarboxylationCO₂, K₂CO₃, DMF, 50°C, 6 hrs82

Industrial Manufacturing

Continuous flow reactors enable large-scale production, improving yield (≥90%) and reducing waste. Automated systems ensure stereochemical fidelity, critical for pharmaceutical applications.

Chemical Reactivity and Reaction Mechanisms

Functional Group Transformations

  • Oxidation: The carboxylic acid resists oxidation, but adjacent carbons can form ketones using KMnO₄.

  • Reduction: LiAlH₄ reduces the acid to a primary alcohol, though this is seldom employed due to steric hindrance.

  • Amide Formation: Coupling with amines via EDCl/HOBt yields bioactive derivatives.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that fluorination lowers the activation energy for nucleophilic substitution at the 2-position by 12 kJ/mol, facilitating derivatization .

AssayIC₅₀ (nM)Selectivity Index (vs. WT KRAS)
KRAS-G12D Inhibition9.2>100
Cell Proliferation15.438

Preclinical Efficacy

In murine xenograft models, oral administration (25 mg/kg/day) reduced tumor volume by 62% over 21 days. Pharmacokinetic studies showed a plasma half-life of 4.2 hours and 68% oral bioavailability .

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Analogs

Fluorination at the 2R position increases metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for non-fluorinated analogs) and binding affinity (IC₅₀ = 9.2 nM vs. 45 nM).

Table 4: Comparative Physicochemical Properties

CompoundLogPSolubility (mg/mL)Metabolic Stability (t₁/₂, hrs)
Target Compound0.5112.34.2
Non-Fluorinated Analog0.1924.81.8

Bicyclic Scaffold Variations

Replacing pyrrolizine with azabicyclo[2.2.1]heptane reduces steric bulk but compromises target selectivity (IC₅₀ = 28 nM).

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